REACTION_CXSMILES
|
Br[CH2:2][C:3]1[O:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C1N2CN3CN(C2)CN1C3.Cl.[OH2:23]>>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:3]([CH:2]=[O:23])[O:4][CH:5]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrCC=1OC=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
637 mg
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a 50 mL pear-shaped flask
|
Type
|
CUSTOM
|
Details
|
equipped with a vigreaux column atop of which
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Type
|
CUSTOM
|
Details
|
is attached to dry-ice condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for an additional 1 h before the reaction
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC1)C=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |